molecular formula C21H14N4O5 B3842292 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide

Cat. No. B3842292
M. Wt: 402.4 g/mol
InChI Key: GPXXMPFEKAIFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide, also known as DNHB, is a synthetic compound that has been widely used in scientific research due to its unique properties. DNHB has been shown to have potential in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide involves its ability to bind to the active site of enzymes and inhibit their activity. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide has been shown to bind to the active site of cathepsin B and cathepsin L, which are involved in the degradation of proteins. This results in the accumulation of proteins within cells, leading to cell death. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cathepsin B and cathepsin L, leading to the accumulation of proteins within cells. This results in cell death and has potential as an anticancer agent. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide has also been shown to have potential as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide in lab experiments is its ability to inhibit the activity of enzymes involved in the degradation of proteins. This can be useful in studying the role of these enzymes in various biological processes. Additionally, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide has potential as an anticancer agent and can be used in studies involving cancer cells.
One limitation of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide in lab experiments is its potential toxicity. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide has been shown to have cytotoxic effects on certain cell types and caution should be taken when using it in experiments. Additionally, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide has been shown to have limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide in scientific research include the development of derivatives with improved solubility and reduced toxicity, as well as studies involving the role of cathepsin B and cathepsin L in various biological processes.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of certain enzymes, including cathepsin B and cathepsin L, which are involved in the degradation of proteins. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide has also been shown to have potential as an anticancer agent by inducing apoptosis in cancer cells. Additionally, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-(1,3-dihydroxyisoindol-2-yl)-N-(4-nitrophenyl)iminobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O5/c26-19(23-22-14-7-11-16(12-8-14)25(29)30)13-5-9-15(10-6-13)24-20(27)17-3-1-2-4-18(17)21(24)28/h1-12,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXXMPFEKAIFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(C(=C2C=C1)O)C3=CC=C(C=C3)C(=O)N=NC4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dihydroxyisoindol-2-yl)-N-(4-nitrophenyl)iminobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide
Reactant of Route 6
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4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-nitrophenyl)benzohydrazide

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